molecular formula C5H10ClNO3 B1315243 cis-4-Hydroxy-D-proline hydrochloride CAS No. 77449-94-6

cis-4-Hydroxy-D-proline hydrochloride

Cat. No.: B1315243
CAS No.: 77449-94-6
M. Wt: 167.59 g/mol
InChI Key: YEJFFQAGTXBSTI-VKKIDBQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-4-Hydroxy-D-proline hydrochloride: is a derivative of proline, an amino acid. It is known for its role in the synthesis of various biologically active molecules and its use in scientific research. The compound has the chemical formula C5H10ClNO3 and a molecular weight of 167.59 g/mol .

Biochemical Analysis

Biochemical Properties

Cis-4-Hydroxy-D-proline hydrochloride is known to interact with several enzymes and proteins, influencing various biochemical reactions. One notable enzyme is cis-4-hydroxy-D-proline dehydrogenase, which is involved in the metabolism of this compound. This enzyme catalyzes the oxidation of this compound, converting it into other metabolites. Additionally, this compound interacts with amino acid transporters such as PAT1, which facilitates its transport across cell membranes .

Cellular Effects

This compound has significant effects on cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to upregulate the expression of the hydroxyproline transporter hypM in the legume endosymbiont Sinorhizobium meliloti . This upregulation can affect various cellular functions, including nutrient uptake and metabolic regulation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as a substrate for cis-4-hydroxy-D-proline dehydrogenase, leading to the oxidation of the compound. This interaction is crucial for its role in metabolic pathways. Additionally, the compound’s interaction with PAT1 transporter proteins facilitates its cellular uptake and distribution .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function can vary. For example, prolonged exposure to this compound may lead to changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects. These threshold effects are important for determining the safe and effective use of the compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cis-4-hydroxy-D-proline dehydrogenase, leading to the production of other metabolites. This process is essential for the compound’s role in cellular metabolism. Additionally, the compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The PAT1 transporter plays a crucial role in the cellular uptake of the compound. Once inside the cell, the compound can be distributed to various cellular compartments, affecting its localization and accumulation .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, affecting its role in cellular processes. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Hydroxy-D-proline hydrochloride typically involves the hydroxylation of proline derivatives. One common method includes the reaction of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid with acetic anhydride in acetic acid, followed by hydrolysis with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: cis-4-Hydroxy-D-proline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJFFQAGTXBSTI-VKKIDBQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@H]1C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00487236
Record name cis-4-Hydroxy-D-proline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00487236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77449-94-6
Record name cis-4-Hydroxy-D-proline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00487236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-4-Hydroxy-D-proline hydrochloride
Reactant of Route 2
cis-4-Hydroxy-D-proline hydrochloride
Reactant of Route 3
cis-4-Hydroxy-D-proline hydrochloride
Reactant of Route 4
cis-4-Hydroxy-D-proline hydrochloride
Reactant of Route 5
cis-4-Hydroxy-D-proline hydrochloride
Reactant of Route 6
cis-4-Hydroxy-D-proline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.